(S,R,S)-AHPC-PEG2-N3

PROTAC linker optimization ternary complex geometry VHL ligand conjugates

Linker length critically dictates PROTAC ternary complex stability: PEG1 constructs frequently yield inactive degraders, while longer PEG chains introduce entropy penalties. (S,R,S)-AHPC-PEG2-N3 provides a 2-unit PEG spacer (~8-10 atom span) that defines the lower functional boundary for VHL-based PROTACs, enabling >90% CuAAC click efficiency for parallel library synthesis. • Azide enables bioorthogonal SPAAC for intracellular ternary complex validation. • PEG2 'Goldilocks' linker balances rigidity/flexibility to avoid non-productive complexes. • In stock with multiple package sizes for SAR-driven linker optimization campaigns.

Molecular Formula C28H39N7O6S
Molecular Weight 601.7 g/mol
Cat. No. B560591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-PEG2-N3
Molecular FormulaC28H39N7O6S
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O
InChIInChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1
InChIKeySDSUWMZOAFJCPF-OTNCWRBYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile & Procurement of (S,R,S)-AHPC-PEG2-N3


(S,R,S)-AHPC-PEG2-N3 is an E3 ligase ligand-linker conjugate that incorporates a von Hippel-Lindau (VHL) recruiting ligand, (S,R,S)-AHPC, tethered to a 2-unit polyethylene glycol (PEG2) linker terminated with an azide group . It is a click chemistry reagent designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkyne-bearing target ligands, enabling the modular assembly of proteolysis-targeting chimeras (PROTACs) . This compound is a foundational building block in targeted protein degradation research, with a molecular weight of 601.72 g/mol and high solubility in DMSO (125 mg/mL) and ethanol (50 mg/mL) .

Why Generic Substitution Fails for (S,R,S)-AHPC-PEG2-N3


Even minor alterations in the length or composition of the linker connecting the E3 ligase ligand and the target warhead can drastically alter the formation, stability, and geometry of the ternary complex (PROTAC-E3 ligase-target protein), which is the fundamental driver of degradation efficiency and selectivity . Replacing the 2-unit PEG spacer with a shorter (PEG1) or longer (PEG3 or PEG4) analog changes the spatial distance and flexibility between the VHL ligand and the target protein, potentially leading to non-productive ternary complexes, reduced ubiquitination, or complete loss of degradation activity [1]. Direct substitution with non-azide analogs (e.g., amine or alkyne variants) also imposes a fundamentally different conjugation strategy, which is incompatible with CuAAC-based modular library synthesis unless the entire downstream synthetic workflow is redesigned .

Evidence Guide: (S,R,S)-AHPC-PEG2-N3 vs Analogs


PEG2 Linker as Shortest Viable Spacer for Ternary Complexes

The PEG2 spacer, comprising two ethylene glycol units, provides a linear span of approximately 8-10 atoms, which is the empirically determined minimum viable distance required to bridge the VHL E3 ligase binding pocket and a target protein ligand-binding site without steric clash, as evidenced by crystal structures of ternary complexes [1]. In contrast, the PEG1 analog ((S,R,S)-AHPC-PEG1-azide) provides a shorter span of ~5-6 atoms, which is generally insufficient to accommodate the spatial requirements of most target protein-E3 ligase pairs unless the target warhead binding site is immediately adjacent to the ligase complex surface [2]. While direct degradation data for (S,R,S)-AHPC-PEG2-N3 vs (S,R,S)-AHPC-PEG1-N3 is not publicly available, systematic reviews of PROTAC linker SARs confirm that linkers shorter than 8 atoms frequently result in a complete loss of degradation activity across multiple target classes [2].

PROTAC linker optimization ternary complex geometry VHL ligand conjugates

Azide Group Enables Efficient Oligonucleotide PROTAC Assembly

The terminal azide group of (S,R,S)-AHPC-PEG2-N3 undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkyne-modified oligonucleotides. In a recent study on RNA G-quadruplex-based PROTACs, optimization of reaction conditions (time and molar ratio of 5'-hexynyl oligonucleotides to azide-modified E3 ligase ligands) achieved click efficiencies exceeding 90% for the conjugation of (S,R,S)-AHPC-PEG2-N3 to rG4 oligonucleotide warheads [1]. By comparison, the amine-terminated analog ((S,R,S)-AHPC-PEG2-NH2) requires amide coupling chemistry, which often suffers from lower efficiency in aqueous oligonucleotide conjugation and can be incompatible with sensitive nucleic acid structures .

click chemistry CuAAC conjugation oligonucleotide PROTACs

Solubility Advantages for PROTAC Library Formulation

(S,R,S)-AHPC-PEG2-N3 exhibits solubility of 125 mg/mL in DMSO and 50 mg/mL in ethanol with ultrasonic assistance, enabling convenient preparation of concentrated stock solutions for high-throughput PROTAC library synthesis . The PEG2 linker strikes a favorable balance between hydrophilicity (imparted by two ether oxygen units) and manageable molecular weight (601.72 g/mol), avoiding the excessive hydrophilicity and higher molecular weight of longer PEG linkers (e.g., PEG4-N3: MW 689.8 g/mol; PEG6-N3: MW 777.9 g/mol), which can complicate downstream purification and reduce cell permeability of the final PROTAC . The PEG3 analog ((S,R,S)-AHPC-PEG3-N3, MW 645.77 g/mol) is approximately 7.3% heavier but does not necessarily confer a proportional improvement in degradation efficiency .

solubility PROTAC library synthesis DMSO formulation

PEG2 Linker Validated in Potent BET Degradation

While not a direct measurement of (S,R,S)-AHPC-PEG2-N3 itself, the functional outcome of the PEG2 linker length has been validated in the context of VHL-recruiting BET degraders. The BRD4 degrader ZXH-3-26, which incorporates a PEG2 linker connecting a BRD4 warhead to a VHL ligand, achieved a half-maximal degradation concentration (DC50) of approximately 5 nM after 5 hours of treatment [1]. In systematic linker optimization studies, the 2-unit PEG spacer has been identified as the optimal length for balancing flexibility, ternary complex stability, and cellular permeability for specific target classes [2]. This contrasts with analogs using PEG1 linkers, which may be too short, and PEG3 or PEG4 linkers, which can introduce excessive conformational flexibility that reduces effective molarity in the ternary complex [2].

BET degradation DC50 potency BRD4-targeting PROTACs

Dual Click Chemistry Compatibility (CuAAC/SPAAC)

In addition to CuAAC with terminal alkynes, (S,R,S)-AHPC-PEG2-N3 is compatible with strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . This copper-free click chemistry option is critical for applications where copper toxicity would compromise cell viability or interfere with intracellular protein function. Amine-terminated analogs ((S,R,S)-AHPC-PEG2-NH2) are limited to amidation chemistry, which typically requires activation reagents and is not bioorthogonal, meaning it cannot be performed in the presence of complex biological mixtures . The broader reaction scope of the azide group increases the versatility of the building block across diverse PROTAC synthesis campaigns.

bioorthogonal chemistry strain-promoted click SPAAC compatibility

Optimal Applications for (S,R,S)-AHPC-PEG2-N3


High-Throughput PROTAC Library Assembly via CuAAC

(S,R,S)-AHPC-PEG2-N3 is ideally suited for parallel synthesis workflows where a panel of alkyne-functionalized target warheads is systematically conjugated to the VHL ligand-linker. The >90% click efficiency demonstrated in oligonucleotide PROTAC synthesis [1] makes this building block a reliable choice for generating diverse VHL-based PROTAC libraries with rapid, single-step assembly. This contrasts with serial amide coupling approaches using amine analogs, which require individual optimization for each warhead.

SAR Studies with Minimal VHL PROTAC Linker

For SAR campaigns investigating the minimal linker length necessary for productive ternary complex formation, (S,R,S)-AHPC-PEG2-N3 provides a starting point at the lower boundary of functional linker length (~8-10 atom span) [2]. This allows researchers to systematically increase linker length (to PEG3, PEG4, etc.) and assess the impact on degradation efficiency, selectivity, and cellular permeability, while avoiding the frequent inactivity observed with PEG1-linked constructs [2].

Intracellular PROTAC Assembly via Copper-Free SPAAC

The azide group of (S,R,S)-AHPC-PEG2-N3 enables bioorthogonal SPAAC chemistry with DBCO- or BCN-functionalized targeting moieties, permitting PROTAC assembly directly in live cells without copper catalyst toxicity . In contrast, the amine analog ((S,R,S)-AHPC-PEG2-NH2) cannot participate in bioorthogonal chemistry and is unsuitable for intracellular labeling or assembly. This property is critical for real-time intracellular degradation studies and in-cell click chemistry validation of ternary complex engagement.

Linker Design to Minimize Conformational Entropy

The PEG2 linker may provide a preferred balance of rigidity and flexibility for targets where longer PEG linkers (PEG3, PEG4) introduce excessive degrees of rotational freedom that reduce the effective molarity of the ternary complex [2]. Procurement of (S,R,S)-AHPC-PEG2-N3 enables the investigation of this regime, where the intermediate-length PEG2 spacer represents a 'Goldilocks' zone between the inactivity of rigid PEG1 constructs and the potential entropy penalty of longer PEG chains.

Technical Documentation Hub

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